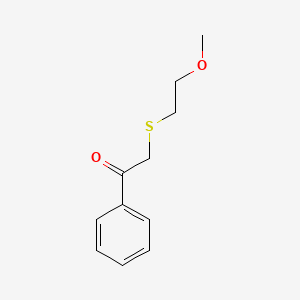

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one

Description

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one is a thioether-functionalized acetophenone derivative characterized by a phenyl ketone core substituted at the α-position with a 2-methoxyethylthio group. While direct experimental data for this compound are absent in the provided evidence, its structural analogs—featuring variations in the thioether substituent—are extensively documented. These analogs are synthesized via nucleophilic substitution or alkylation reactions, often involving phenacyl bromide and thiol-containing precursors under basic conditions. The methoxyethyl group in the target compound may enhance solubility in polar solvents compared to bulkier aromatic substituents, though this remains speculative without direct data .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

2-(2-methoxyethylsulfanyl)-1-phenylethanone |

InChI |

InChI=1S/C11H14O2S/c1-13-7-8-14-9-11(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

VDMXXYMQQABAQV-UHFFFAOYSA-N |

Canonical SMILES |

COCCSCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one typically involves the reaction of 2-methoxyethanethiol with a phenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that interact with cellular components. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Substituents (e.g., oxadiazole, triazole, benzimidazole) are associated with enhanced biological activity, such as antimicrobial or enzyme-inhibiting properties. For instance, triazole derivatives are frequently explored for their role in medicinal chemistry due to hydrogen-bonding capabilities .

- Aromatic vs.

Physicochemical Properties

- Solubility : Methoxyethyl groups likely improve aqueous solubility due to their ether oxygen, whereas benzimidazole or triazole substituents may enhance solubility in organic solvents .

- Stability : Thioether linkages are generally stable under basic conditions but susceptible to oxidation. Analogs with electron-withdrawing groups (e.g., oxadiazole) exhibit increased stability compared to electron-donating substituents .

Reactivity and Functionalization

- Reduction : The ketone group in 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one can be reduced to secondary alcohols, as demonstrated in triazole analogs using NaBH₄ (57% yield) .

- Alkylation/Functionalization : The thioether sulfur serves as a nucleophilic site for further alkylation or cross-coupling reactions, enabling diversification of the scaffold .

Biological Activity

The compound 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one is a thioether derivative that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one features a phenyl group attached to a ketone, with a methoxyethyl thio group. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one exhibit significant anticancer properties. For example, studies have shown that related thioether compounds can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 11.50 ± 0.52 | Apoptosis induction |

| Compound B | MDA-MB-468 | 8.38 ± 0.62 | Cell cycle arrest |

| 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one | TBD | TBD | TBD |

Note: Specific IC50 values for 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one are currently under investigation.

Antimicrobial Activity

The antimicrobial potential of the compound is also noteworthy. Thioether compounds have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative pathogens.

Table 2: Antimicrobial Activity of Thioether Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 4 |

| Compound D | K. pneumoniae | 2 |

| 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one | TBD | TBD |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one:

- Study on Apoptosis Induction : A recent study demonstrated that thioether derivatives could significantly induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-468, suggesting a promising avenue for cancer therapy.

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of related thioether compounds, revealing effective inhibition against key pathogens like E. coli and K. pneumoniae, which are critical in clinical settings.

- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to active sites of target proteins involved in cancer progression and microbial resistance, providing insights into their potential therapeutic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.